molecular formula C9H19NO2 B1399576 (2-Methoxyethyl)-(tetrahydro-pyran-4-ylmethyl)-amine CAS No. 1247197-13-2

(2-Methoxyethyl)-(tetrahydro-pyran-4-ylmethyl)-amine

Cat. No. B1399576
CAS RN: 1247197-13-2
M. Wt: 173.25 g/mol
InChI Key: RFPKSVKXVIYDDV-UHFFFAOYSA-N
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Description

“2-Methoxyethyl” is a term that refers to a chemical group consisting of a methoxy (OCH3) group attached to an ethyl (C2H5) group . This group is often found in various organic compounds and can contribute to their physical and chemical properties .


Molecular Structure Analysis

The molecular structure of “2-Methoxyethyl” compounds can vary depending on the specific compound. For example, a study on thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane (PU) discusses the mechanical, thermal, and microstructural analyses of the compound . Another source provides the molecular formula and weight for 2-Methoxyethyl acetoacetate .


Chemical Reactions Analysis

The chemical reactions involving “2-Methoxyethyl” compounds can also vary. For instance, 2-Methoxyethyl acetoacetate is involved in various chemical reactions, as indicated by its use as a solvent for many different purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxyethyl” compounds can vary. For example, 2-Methoxyethyl acetoacetate has a molecular formula of C7H12O4 . Another study discusses the mechanical and thermal properties of poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds :

    • The compound has been used in the synthesis of various complex organic compounds. For instance, it played a role in the synthesis of p-aminobenzoic acid diamides, which are derived from 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine (Agekyan & Mkryan, 2015).
  • Magnetism and Coordination Chemistry :

    • The compound is involved in creating complexes with metal ions, such as manganese(II), providing insights into coordination chemistry and magnetism. Research in this area is critical for developing new materials with specific magnetic properties (Jian-Zhong Wu et al., 2004).
  • Organic Chemistry and Synthesis :

    • Its use in organic chemistry is seen in the synthesis of N,N'-disubstituted oxamides and N-aryloxamides, where it reacts with various nonaromatic amines and ethyl N-aryloxamates, showcasing its versatility in organic synthesis (Aghekyan et al., 2018).
  • Formation of Dendrimers :

    • The compound was used in the formation of dendrimers having alternating aryl benzyl ether and tertiary amine generations, illustrating its role in the creation of complex, branched molecular structures (Pan & Ford, 1999).
  • Pharmaceutical Research :

    • While excluding drug use and dosage, the compound's derivative structures have potential implications in pharmaceutical research, as seen in studies exploring their biological activity (Dgachi et al., 2017).

Mechanism of Action

The mechanism of action of “2-Methoxyethyl” compounds can depend on their specific structure and application. For example, Nusinersen, an antisense oligonucleotide, has 2’-hydroxy groups of the ribofuranosyl rings replaced with 2’-O-2-methoxyethyl groups .

Safety and Hazards

The safety and hazards associated with “2-Methoxyethyl” compounds can depend on the specific compound. For example, Bis(2-methoxyethyl) ether is flammable and may damage fertility or the unborn child . 2-Methoxyethanol is also flammable and may damage fertility .

Future Directions

The future directions for “2-Methoxyethyl” compounds can depend on their specific applications. For instance, one study discusses the potential of poly (2-methoxyethyl acrylate) (PMEA) in mimicking original blood vessels through an antithrombogenic human umbilical vein endothelial cell (HUVEC) monolayer . Another study discusses the potential of molecular weight tuning to optimize poly (2-methoxyethyl acrylate) dispersion to enhance the aging resistance and anti-fouling behavior of denture base resin .

properties

IUPAC Name

2-methoxy-N-(oxan-4-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-11-7-4-10-8-9-2-5-12-6-3-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPKSVKXVIYDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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